2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a structurally complex molecule featuring a triazaspiro[4.5]decane core, a 4-bromophenyl substituent, a sulfide linkage, and an acetamide group attached to a 3,4-dimethylphenyl ring. Its molecular formula, inferred from analogous compounds, is C₂₅H₂₈BrN₄OS, with an approximate molecular weight of 535.5 g/mol (based on adjustments to ). Structural elucidation of such compounds often relies on X-ray crystallography refined via programs like SHELXL, a standard tool for small-molecule analysis.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4OS/c1-16-4-9-20(14-17(16)2)26-21(30)15-31-23-22(18-5-7-19(25)8-6-18)27-24(28-23)10-12-29(3)13-11-24/h4-9,14H,10-13,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFQNUYVLHPEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule characterized by its unique spirocyclic structure and multiple functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C24H27BrN4O3S
- Molecular Weight : 531.465 g/mol
- IUPAC Name : this compound
The structural complexity of this compound arises from the incorporation of a spirocyclic core and various substituents that may influence its biological activity.
Research indicates that compounds based on the triazaspiro[4.5]decane scaffold exhibit significant biological activity, particularly in cardiology. They have been studied for their ability to inhibit the mitochondrial permeability transition pore (mPTP), which plays a crucial role in myocardial cell death during reperfusion injury. Inhibition of mPTP can lead to reduced apoptosis and improved cardiac function following myocardial infarction (MI) .
Pharmacological Properties
The compound has shown potential as a small-molecule mPTP inhibitor with beneficial effects in models of MI. Notably:
- Inhibition of mPTP : Compounds derived from the triazaspiro framework demonstrated effective inhibition of mPTP opening.
- Cardiac Protection : In animal models, these compounds improved cardiac function and reduced apoptotic rates during reperfusion .
Case Studies
Several studies have explored the biological implications of related compounds:
- Cardiac Function Improvement : A study highlighted that administration of triazaspiro compounds during reperfusion led to a significant decrease in apoptotic cells in heart tissue and preserved mitochondrial ATP content .
- Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of triazaspiro compounds to enhance their pharmacological effects while minimizing off-target interactions .
Comparative Data Table
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| This compound | C24H27BrN4O3S | mPTP inhibition |
| 1-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]decane]} | C23H24BrN4S | Cardiac protection |
| N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan]] | C23H24BrN4O | Potential anti-cancer activity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analog, 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide (C₂₄H₂₇BrN₄O₃S), differs in its acetamide substituent (2,4-dimethoxyphenyl vs. 3,4-dimethylphenyl). Both compounds share a triazaspiro core and bromophenyl group, critical for π-π stacking interactions in target binding.
Another structurally related compound, 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione (C₁₆H₁₇BrN₂O₄S), features a diazaspiro core with sulfonyl and dione groups. The absence of a sulfide and acetamide moiety reduces its molecular weight (437.3 g/mol) and alters reactivity, favoring electrophilic substitution over nucleophilic thiol-mediated interactions.
Molecular Weight and Bonding Patterns
A comparative analysis of molecular weights and bonding is summarized below:
The target compound and its dimethoxy analog exhibit nearly identical rotatable bond counts, suggesting similar conformational flexibility.
Crystallographic and Computational Insights
Structural validation of these compounds relies on tools like SHELXL, which refines crystallographic data to sub-Ångström precision. For instance, the diazaspiro derivative’s crystal structure () was resolved using SHELX, confirming its spiro geometry and sulfonyl orientation. Computational models, such as QSPR (Quantitative Structure-Property Relationship), further predict solubility and bioavailability differences between the target and its analogs.
Research Findings and Gaps
- Synthesis Challenges: The 4-bromophenyl group complicates Suzuki-Miyaura coupling reactions due to steric hindrance, a hurdle noted in spirocyclic syntheses.
- Validation Needs : Structural studies of the target compound are absent in the literature, highlighting a critical gap. SHELXL-based refinements and NMR crystallography are recommended for future work.
Q & A
Q. How can AI-driven platforms accelerate the identification of synergistic drug combinations involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
